molecular formula C18H14BrNO B5592490 8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No. B5592490
M. Wt: 340.2 g/mol
InChI Key: KQRSVZCSCYOFIV-UHFFFAOYSA-N
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Description

8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound with a naphthoxazine core. It's a subject of research due to its potential in various applications, notably in the field of organic chemistry and material sciences.

Synthesis Analysis

The synthesis of 8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives typically involves ring closure reactions of 6-bromonaphthol with substituted aryl and heteroarylaldehydes. This process yields naphthoxazine derivatives, which can be further modified through hydrolysis and condensation reactions with different aryl/heteroaldehydes (Mayekar et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound is characterized by an envelope-configured oxazine ring fused with a bromo-phenyl group. The dihedral angles between the planes of the bromo-phenyl and the phenyl rings are significant, indicating a notable degree of planarity in the molecular structure (Acta Crystallographica Section E: Structure Reports Online, 2010).

Chemical Reactions and Properties

8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including condensation and cyclization, forming derivatives with potential antimicrobial properties. These reactions are influenced by factors like the choice of catalyst and reaction conditions, affecting the yield and properties of the resulting compounds (Mathew et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and crystalline structure, are influenced by its molecular configuration. For instance, the crystalline structure is stabilized by aromatic π–π stacking interactions, which are a common feature in many derivatives of naphtho[1,2-e][1,3]oxazine (Zhang & Li, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly influenced by the presence of the bromo-phenyl group and the oxazine ring. These groups contribute to the compound's potential in synthesizing new materials with desired chemical properties for various applications (Shi et al., 2010).

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • 8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and its derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising antibacterial and antifungal activity, highlighting their potential in medicinal chemistry (Mayekar et al., 2011).

Structural Analysis

  • Structural studies on these compounds, including X-ray crystallography, have been conducted to understand their molecular configuration. For example, one study described the envelope-configured oxazine ring fused with a bromo-diphenyl group, providing insights into the molecular structure (Jasinski et al., 2010).

Synthesis Methods

  • Various methods have been developed for the synthesis of these oxazine derivatives. For instance, water-mediated synthesis using alum as a catalyst offers an efficient and practical procedure, highlighting the versatility of synthesis approaches (Sadaphal et al., 2010).

Potential as Non-Steroidal Anti-Inflammatory Agents

  • Some naphtho[1,2-e][1,3]oxazine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Compounds like 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine showed significant activity, indicating potential as non-steroidal anti-inflammatory agents (Chanu et al., 2019).

Synthesis Variations and Catalysis

  • Research has been dedicated to exploring different catalysts and reaction conditions for synthesizing these compounds. For example, boric acid has been used as a catalyst, demonstrating advantages such as simplicity and high yield (Shitole et al., 2020).

Applications in HIV Research

  • Certain derivatives have been explored for their potential as HIV-1 reverse transcriptase inhibitors. This research emphasizes the role of 1,3-oxazine nucleus and thiazolyl group in creating bioactive molecules with significant therapeutic index (Gawali et al., 2018).

Future Directions

The future directions for research on 8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and similar compounds could involve further exploration of their biological activities and potential applications. Given the wide range of biological activities associated with oxazine derivatives , these compounds could be promising candidates for drug discovery and development.

properties

IUPAC Name

8-bromo-2-phenyl-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c19-14-7-8-16-13(10-14)6-9-18-17(16)11-20(12-21-18)15-4-2-1-3-5-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRSVZCSCYOFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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